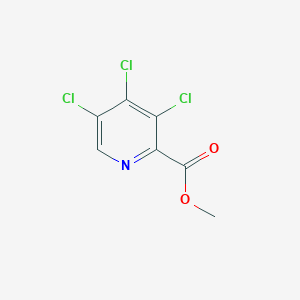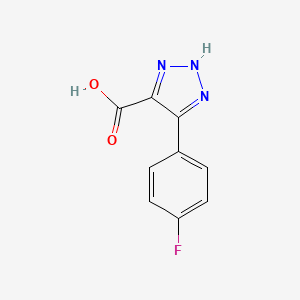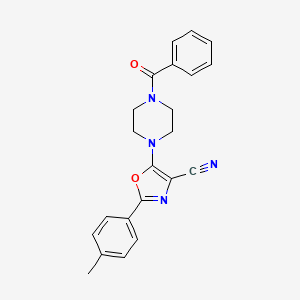![molecular formula C20H20N6O3 B2986712 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-41-4](/img/structure/B2986712.png)
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of small molecule that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It’s part of a new set of compounds that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Aplicaciones Científicas De Investigación
- DTMP derivatives have been investigated for their antitumor activity. Researchers have explored their effects on cancer cell lines, including breast, lung, and colon cancer. The triazole scaffold in DTMP analogs contributes to their cytotoxicity by targeting specific cellular pathways .
- DTMP derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication has been studied against viruses like HIV, influenza, and herpes simplex virus. The triazole moiety plays a crucial role in disrupting viral enzymes and preventing viral spread .
- DTMP-based compounds exhibit anti-inflammatory effects by modulating cytokines and inhibiting inflammatory pathways. These properties make them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- The triazole ring in DTMP derivatives contributes to their antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage. Researchers have explored their potential in preventing age-related diseases and oxidative stress-related conditions .
- DTMP analogs have been evaluated for their antibacterial properties. Their mode of action involves disrupting bacterial cell walls or inhibiting essential enzymes. These compounds could be valuable in combating multidrug-resistant bacterial strains .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes DTMP, has been investigated as a template for designing inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a role in epigenetic regulation, and inhibiting it may have therapeutic implications in cancer and other diseases .
Anticancer Potential
Antiviral Activity
Anti-inflammatory Properties
Antioxidant Capacity
Antibacterial Agents
LSD1 Inhibition
Mecanismo De Acción
Target of Action
The compound, 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a complex heterocyclic compound. It contains a triazole nucleus, which is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which are part of this compound’s structure, are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of biological activities.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Therefore, it can be inferred that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Direcciones Futuras
The compound is part of a new set of CDK2 targeting compounds, which suggests that it could be further investigated for its potential in cancer treatment . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds , indicating promising future directions in cancer research.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(12-6-8-22-9-7-12)26-20(23-11)24-19(25-26)13-4-5-14(28-2)15(10-13)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKVUKZOVBWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)


![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)




![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)